molecular formula C11H20N2O2 B13163975 tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate

tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate

Cat. No.: B13163975
M. Wt: 212.29 g/mol
InChI Key: GDUXFJMJXLLJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H20N2O2 . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminocyclohexene ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminocyclohex-2-en-1-yl derivatives. One common method involves the use of Boc anhydride and ethanol as solvents. The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution is added dropwise. The mixture is then stirred at approximately 0°C for one hour before being brought to room temperature and stirred for an additional 18 hours. The reaction progress is monitored using thin-layer chromatography (TLC), and the final product is purified by recrystallization from hexane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the aminocyclohexene ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and serves as a protecting group for amines in peptide synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a precursor for the synthesis of biologically active molecules .

Medicine: It can be used as an intermediate in the synthesis of pharmaceutical compounds and as a scaffold for designing new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the carbamate group allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate
  • Benzyl (trans-4-aminocyclohexyl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl N-(4-aminocyclohex-2-en-1-yl)carbamate is unique due to the presence of the aminocyclohexene ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(4-aminocyclohex-2-en-1-yl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7,12H2,1-3H3,(H,13,14)

InChI Key

GDUXFJMJXLLJPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.